molecular formula C17H16N2O4 B5591394 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B5591394
M. Wt: 312.32 g/mol
InChI Key: SYMWRIYHMQTJMC-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a chemical compound with the molecular formula C17H16N2O4 and a molecular weight of 312.32 g/mol. As a member of the pyrazole-phenol family, this compound serves as a valuable building block in organic synthesis and materials science research. Compounds featuring a pyrazole core linked to a methoxy-phenol unit are of significant interest in the development of advanced polymers. Research on similar structures has demonstrated their utility in creating high-performance materials that exhibit desirable processability, a high modulus, and excellent thermal stability, making them suitable for demanding applications in sectors such as aerospace and microelectronics . The structural motif of meta-aryloxy phenols, to which this compound belongs, is frequently explored for its potential biological activities. While the specific profile of this compound is under investigation, related analogs have been studied for a range of pharmacological properties, including serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV research and as antagonists for specific receptors in neuropharmacological studies . The presence of both hydrogen bond donor and acceptor groups in its structure often facilitates specific binding interactions in biochemical contexts. Researchers are encouraged to leverage this compound as a key intermediate in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, which are common methods for constructing complex biaryl structures . This product is sold For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-11-4-3-5-13(8-11)23-16-10-18-19-17(16)14-7-6-12(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMWRIYHMQTJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the reaction of 3-methoxyphenol with 4-chloro-3-nitrophenol in the presence of a base such as sodium hydride in dimethylformamide (DMF) under an inert atmosphere at elevated temperatures (around 125°C) for 24 hours . This is followed by the reduction of the nitro group to an amine, which is then cyclized with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is emphasized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophilic aromatic substitution using sodium hydride and DMF.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenols and pyrazoles.

Scientific Research Applications

5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with various molecular targets and pathways. The phenol and pyrazole groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity Source (Evidence ID)
5-Methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (Target) 5-OCH₃ (phenol), 4-(3-OCH₃-C₆H₄-O-) (pyrazole) 312.11 Not directly reported; inferred antimicrobial/anti-inflammatory potential -
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol 5-OCH₃ (phenol), 4-(C₆H₅-O-) (pyrazole) 282.30 Structural analog; no direct bioactivity reported
5-Methoxy-2-(1H-pyrazol-3-yl)phenol (17) 5-OCH₃ (phenol), unsubstituted pyrazole 216.22 Intermediate in synthesis; no bioactivity data
2-[4-(1H-Benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol 4-(Benzimidazole), 1-(pyridinyl) 353.37 Antibacterial activity (MIC: 62.5 µg/mL vs. E. coli, S. aureus)
5-Methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol 5-OCH₃ (phenol), 4-(2-OCH₃-C₆H₄-), 5-CF₃ (pyrazole) 364.30 Commercial availability; inferred metabolic stability from CF₃ group

Key Findings from Literature

Antimicrobial Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., benzimidazole, nitro) exhibit enhanced antibacterial activity. For example, 2-[4-(1H-benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol showed MIC values of 62.5 µg/mL against E. coli and S. aureus . The target compound’s 3-methoxyphenoxy group may improve lipophilicity and membrane penetration compared to simpler analogs like 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol .

Anti-Inflammatory Potential: Urea-functionalized pyrazoles (e.g., 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea) demonstrated potent inhibition of TNF-α production and reduced ulcerogenicity . The target compound’s phenolic -OH and methoxy groups may contribute to antioxidant activity, as seen in dihydro-pyrazole analogs .

Enzyme Inhibition: Pyrazole derivatives substituted with heterocycles (e.g., benzothiazole, pyridine) showed inhibitory activity against SARS-CoV-2 Mpro (e.g., IC₅₀: ~21–67 µM) . The 3-methoxyphenoxy group in the target compound could mimic binding interactions of similar inhibitors, though empirical validation is needed.

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substitution: Position 4 substituents (e.g., phenoxy, benzimidazole) critically influence bioactivity. Bulkier groups like 3-methoxyphenoxy may enhance target binding through π-π stacking or hydrogen bonding . Trifluoromethyl groups (e.g., in ) improve metabolic stability but may reduce solubility .

Biological Activity

5-Methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a synthetic compound belonging to the class of aryloxy phenols, characterized by its unique structure that includes methoxy and pyrazolyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}. The structure features:

  • A methoxy group (-OCH₃) attached to the phenolic ring.
  • A pyrazolyl group linked through an ether bond to another methoxy-substituted phenolic ring.

This configuration contributes to its reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant radical-scavenging activity . For instance, studies have shown that related phenolic compounds can trap free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties . In vitro studies suggest that it can inhibit the expression of cyclooxygenase-2 (COX-2) in RAW 264.7 cells, a key enzyme involved in inflammation . This inhibition is linked to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments.

Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits varying degrees of cytotoxic effects on different cell lines. For example, the half-maximal inhibitory concentration (IC50) values for related compounds suggest significant cytotoxicity, indicating potential use in cancer therapy .

Case Studies

  • Study on Antioxidant Properties : A comparative study evaluated the antioxidant capabilities of various phenolic compounds, including derivatives of this compound. Results showed enhanced radical-scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .
  • Anti-inflammatory Mechanism : Research conducted on RAW 264.7 macrophages demonstrated that derivatives of this compound significantly reduced LPS-stimulated COX-2 expression, highlighting its potential as an anti-inflammatory agent.

Research Findings Summary

Biological ActivityFindings
Antioxidant ActivitySignificant radical-scavenging capacity; comparable to BHA.
Anti-inflammatoryInhibits COX-2 expression in RAW 264.7 cells.
CytotoxicityIC50 values indicate potential effectiveness against cancer cells.

Q & A

What are the established synthetic routes for 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, and what key reaction conditions influence yield?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via condensation of hydrazine derivatives with ketones or enones. Key steps include:

  • Pyrazole ring formation : Condensation of 1-(2-hydroxyphenyl)propan-1,3-dione derivatives with hydrazines in ethanol under reflux, as seen in analogous pyrazole syntheses .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMSO, dichloromethane) to enhance reaction rates and selectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional thermal methods .
    Critical factors include temperature control (60–100°C), stoichiometric ratios of reagents, and inert atmospheres to prevent oxidation .

How is the molecular structure of this compound validated, and what crystallographic data are available?

Level: Basic
Answer:
Structural validation relies on:

  • Single-crystal X-ray diffraction (XRD) : Provides bond lengths, angles, and torsion angles. For example, similar pyrazole derivatives show C–N bond lengths of 1.34–1.38 Å and dihedral angles between aromatic rings of 15–30° .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, with methoxy groups resonating at δ 3.7–3.9 ppm and phenolic protons at δ 9.5–10.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 365.12) .

What analytical techniques are critical for monitoring the synthesis and purity of this compound?

Level: Basic
Answer:

  • Thin-layer chromatography (TLC) : Tracks reaction progress using silica gel plates and UV visualization .
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% for pharmacological studies) with reverse-phase C18 columns .
  • Spectroscopic methods : FT-IR confirms functional groups (e.g., O–H stretch at 3200–3400 cm1^{-1}) .

How do solvent choice and reaction temperature impact the regioselectivity of pyrazole ring formation?

Level: Advanced
Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, favoring 1,3-dipolar cycloaddition regioselectivity. Protic solvents (e.g., ethanol) may promote alternative pathways .
  • Temperature : Higher temperatures (80–100°C) accelerate ring closure but risk side reactions (e.g., oxidation of phenolic groups). Microwave-assisted synthesis at controlled temperatures (60–80°C) improves selectivity .

What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Level: Advanced
Answer:

  • Comparative SAR studies : Analyze substituent effects (e.g., methoxy vs. chloro groups) on bioactivity. For example, electron-donating groups enhance antioxidant activity, while bulky substituents reduce membrane permeability .
  • Dose-response profiling : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish specific interactions from nonspecific effects .

How do structural modifications to the pyrazole core influence the compound’s physicochemical properties and bioactivity?

Level: Advanced
Answer:

  • Methoxy positioning : 3-Methoxyphenoxy groups enhance π-π stacking with biological targets, while 4-substituted analogs improve solubility .
  • Heterocyclic fusion : Introducing oxadiazole or thiazole rings modulates electron distribution, affecting redox potential and binding affinity .

What computational methods are employed to predict the reactivity and interaction profiles of this compound?

Level: Advanced
Answer:

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Molecular docking : Simulates binding to targets (e.g., cyclooxygenase-2) using PyMOL or AutoDock, guided by XRD-derived conformations .

What are the documented stability profiles under various storage conditions, and how do degradation products affect experimental reproducibility?

Level: Advanced
Answer:

  • Storage conditions : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation. Aqueous solutions (pH >7) accelerate hydrolysis of the phenolic group .
  • Degradation analysis : Use LC-MS to identify byproducts (e.g., demethylated derivatives) and adjust protocols to minimize decomposition .

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